S-(OCTANOYL)MERCAPTOPROPYLTRIETHOXYSILANE

Scorch safety Processing window Silane coupling agent

S-(Octanoyl)mercaptopropyltriethoxysilane, commonly designated as NXT silane, is a thiocarboxylate-functional trialkoxysilane belonging to the blocked mercaptan class of organosilicon coupling agents. It features a triethoxysilyl head group for hydrolytic bonding to inorganic fillers and an octanoyl-blocked mercapto tail that remains latent during compounding and deblocks under curing conditions.

Molecular Formula C17H36O4SSi
Molecular Weight 364.6 g/mol
CAS No. 220727-26-4
Cat. No. B1590464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(OCTANOYL)MERCAPTOPROPYLTRIETHOXYSILANE
CAS220727-26-4
Molecular FormulaC17H36O4SSi
Molecular Weight364.6 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)SCCC[Si](OCC)(OCC)OCC
InChIInChI=1S/C17H36O4SSi/c1-5-9-10-11-12-14-17(18)22-15-13-16-23(19-6-2,20-7-3)21-8-4/h5-16H2,1-4H3
InChIKeyJPPLPDOXWBVPCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(Octanoyl)mercaptopropyltriethoxysilane (CAS 220727-26-4): A Blocked Mercaptosilane Coupling Agent for High-Performance Silica-Filled Elastomers


S-(Octanoyl)mercaptopropyltriethoxysilane, commonly designated as NXT silane, is a thiocarboxylate-functional trialkoxysilane belonging to the blocked mercaptan class of organosilicon coupling agents. It features a triethoxysilyl head group for hydrolytic bonding to inorganic fillers and an octanoyl-blocked mercapto tail that remains latent during compounding and deblocks under curing conditions [1]. The compound exhibits a hydrolytic sensitivity rating of 7 (reacts slowly with moisture/water) and an oral rat LD50 >2,000 mg/kg, with a density of 0.969 g/cm³ and flash point of 176 °C [2]. Its molecular formula is C₁₇H₃₆O₄SSi (MW 364.62) [1].

Why S-(Octanoyl)mercaptopropyltriethoxysilane Cannot Be Interchanged with Conventional Polysulfidic or Unblocked Mercapto Silanes


The octanoyl blocking group fundamentally alters the reactivity profile of the mercapto functionality. Unlike unblocked mercaptosilanes (e.g., 3-mercaptopropyltriethoxysilane, MPTES) that cause premature scorch and unacceptably high compound viscosity during mixing [1], the blocked mercaptan structure of NXT silane remains thermally stable up to 170–180 °C, deblocking only during the curing stage . Compared to polysulfidic silanes such as TESPT (bis(triethoxysilylpropyl) tetrasulfide, Si 69) and TESPD (bis(triethoxysilylpropyl) disulfide, Si 75), NXT silane yields lower compound viscosity, higher scorch safety, and a more favorable balance of rolling resistance and wet traction indicators [2]. These differences arise from the distinct coupling mechanisms: polysulfidic silanes rely on sulfur-sulfur bond cleavage, whereas the blocked mercaptan undergoes controlled deblocking followed by covalent mercapto-silica and mercapto-rubber bond formation [1]. Simple stoichiometric or molar substitution cannot reproduce the processing and performance profile of NXT silane.

Quantitative Differentiation Evidence for S-(Octanoyl)mercaptopropyltriethoxysilane (NXT) Relative to Comparator Silanes


Extended Mooney Scorch Time Enables Higher-Temperature Mixing Without Premature Vulcanization

In a direct head-to-head comparison using identical silica-filled rubber formulations (80 phr silica, SSBR/BR blend), NXT silane exhibits a Mooney scorch time (MS1+, t3 at 135 °C) of 14 minutes, which is 2 minutes longer than TESPT (Si 69, S4) at 12 minutes, representing a 17% improvement in scorch safety [1]. The reaction temperature employed for NXT was 160 °C versus 145 °C for TESPT, yet NXT still maintained a longer scorch delay. Parallel independent studies on natural rubber compounds confirm that the scorch time of NXT-containing compounds is consistently longer than that of TESPT-containing compounds across multiple silane concentrations, and the apparent activation energy of vulcanization is lower for NXT than for TESPT at all tested levels [2].

Scorch safety Processing window Silane coupling agent

Simultaneously Reduced Rolling Resistance and Enhanced Wet Traction Indicator

Dynamic mechanical temperature sweep data (0.5% strain) from a directly comparative study reveal that NXT silane delivers a significantly lower tan δ at 60 °C (0.170) compared to both TESPT (0.208) and TESPD (0.203), indicating approximately 18% lower hysteresis at the temperature associated with rolling resistance [1]. Simultaneously, NXT yields a higher tan δ at 0 °C (0.860) versus TESPT (0.801) and TESPD (0.816), corresponding to roughly 7% higher hysteresis at the temperature relevant for wet grip [1]. This inverse correlation—lower tan δ at 60 °C and higher tan δ at 0 °C—is the hallmark of a superior dynamic property balance that polysulfidic silanes do not achieve simultaneously. An independent study by Ko et al. (2012) confirms that NXT, S1, and S2 compounds show higher tan δ at 0 °C and lower tan δ at 60 °C compared to TESPT (Si 69), indicative of improved wet skid resistance and lowered rolling resistance [2].

Dynamic mechanical analysis Rolling resistance Wet skid resistance

Lower Compound Mooney Viscosity Facilitating Higher Silica Loading and Easier Processability

Under identical formulation conditions (SSBR/BR, 80 phr silica), the Mooney viscosity [ML(1+4) at 100 °C] of NXT silane compound is 77 units, compared to 87 units for both TESPT and TESPD—an 11% reduction [1]. When NXT silane is used with an additional 5 phr silica (hardness adjustment), the Mooney viscosity increases only marginally to 79 units, still well below the TESPT and TESPD baselines despite higher filler loading [1]. This viscosity advantage is corroborated by an independent study of silica-filled natural rubber compounds where NXT and VP Si-363 both exhibited lower Mooney viscosity compared to TESPT [2].

Compound viscosity Processability Silica dispersion

Reduced Payne Effect (Lower ΔE') Indicative of Superior Silica Micro-Dispersion

Strain sweep dynamic testing at 55 °C reveals that the NXT silane compound exhibits a ΔE' (E' max − E' min) of 6.72 MPa, compared to 7.67 MPa for TESPT and 7.51 MPa for TESPD—a 12% and 10% reduction in the Payne effect, respectively [1]. The Payne effect is a direct rheological signature of the filler-filler network strength; a lower ΔE' indicates weaker filler-filler interactions and hence better silica micro-dispersion. The NXT compound also shows a lower maximum loss modulus (E'' max: 1.68 MPa) compared to both TESPT and TESPD (2.05 MPa each), consistent with reduced energy dissipation from filler network breakdown [1]. Molecular dynamics simulations independently confirm that NXT-modified silica exhibits a reduction in inter-filler hydrogen bonding, weakening the filler network and enabling excellent dispersion in natural rubber [2].

Payne effect Filler dispersion Filler-filler interaction

Optimal Silanization Degree of 84% as a Quantifiable Process Quality Control Parameter

A systematic study of the silanization/structure/property relationship for 3-octanoylthiopropyltriethoxysilane (OTPTES, i.e., NXT silane) determined that an 84% degree of silanization (fraction of silica surface covered by silane) is required to achieve the optimal balance of processability, reinforcement, and dynamic performance, irrespective of the specific mixing protocol employed [1]. The degree of silanization was quantified by evaluating exposed silica surface coverage via silica flocculation measurements upon heating [1]. This benchmark enables compounders to use silanization degree as a target mixing parameter for consistent product quality.

Silanization degree Quality control Process optimization

High-Impact Application Scenarios for S-(Octanoyl)mercaptopropyltriethoxysilane Based on Quantitative Differentiation Evidence


High-Performance Passenger Car and Electric Vehicle Tire Treads Requiring Simultaneous Low Rolling Resistance and High Wet Grip

The 18% lower tan δ at 60 °C combined with 7% higher tan δ at 0 °C versus TESPT [1] makes NXT silane the preferred coupling agent for energy-efficient tire treads where both fuel economy and wet braking safety are non-negotiable. This is particularly critical for electric vehicles where rolling resistance directly impacts range and where higher torque demands excellent wet traction. The 28% rolling resistance improvement and 67% ice traction enhancement reported upon silica functionalization with this silane further support its use in premium winter and all-season tire compounds [2].

High-Silica-Loading Formulations Where Compound Viscosity Limits Processability

NXT silane's 11% lower Mooney viscosity (77 vs 87 MU for TESPT/TESPD) [1] enables the formulation of compounds with silica loadings above 80 phr without exceeding practical viscosity limits. This is valuable for maximizing reinforcement and minimizing heat build-up in heavy-duty tire treads, conveyor belts, and industrial rubber goods. The lower viscosity also permits faster extrusion rates and reduced energy consumption in continuous mixing operations.

High-Temperature Mixing Protocols Where Scorch Safety Is the Bottleneck

The 17% longer scorch time at 135 °C and the demonstrated ability to mix at 160 °C (versus 145 °C for TESPT) without scorch [1], combined with thermal stability up to 170–180 °C , position NXT silane for high-throughput mixing operations where elevated temperatures are needed to achieve rapid silica dispersion. This reduces the number of non-productive mixing passes, shortens cycle times, and improves overall equipment effectiveness in tire manufacturing plants.

Quality-Controlled Rubber Manufacturing Using Silanization Degree as a Process Analytical Parameter

The established optimal silanization degree of 84% for OTPTES [3] provides a quantitative target that can be integrated into process analytical technology (PAT) frameworks for rubber compounding. Manufacturers can monitor and adjust mixing conditions (temperature, time) to achieve this silanization target, ensuring batch-to-batch consistency in dynamic mechanical properties, reinforcement, and processability, thereby reducing scrap rates and improving first-pass yield.

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